molecular formula C8H6N2O2S B060549 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid CAS No. 193066-57-8

1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B060549
CAS No.: 193066-57-8
M. Wt: 194.21 g/mol
InChI Key: VPSYKFCKSYAEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid is a heterocyclic compound that features a unique structure combining a thieno ring and an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-d]imidazole derivatives with ethenylating agents in the presence of a base. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as dimethyl sulfoxide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); temperatures around 0°C to 50°C.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced thieno[2,3-d]imidazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid can be compared with other similar compounds, such as:

    Thieno[2,3-d]imidazole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Imidazole derivatives: These compounds have a similar imidazole ring but lack the thieno ring, resulting in different reactivity and applications.

    Thieno derivatives: These compounds contain the thieno ring but lack the imidazole ring, leading to distinct chemical behavior and uses.

Properties

IUPAC Name

1-ethenylthieno[2,3-d]imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-2-10-4-9-7-5(10)3-6(13-7)8(11)12/h2-4H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSYKFCKSYAEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=NC2=C1C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571419
Record name 1-Ethenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193066-57-8
Record name 1-Ethenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.